

Bromomethyl Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromomethyl acetate**

Cat. No.: **B023851**

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This technical guide provides an in-depth overview of **bromomethyl acetate**, a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, and key applications, including extensive experimental protocols and pathway diagrams.

Chemical Identity and Properties

Bromomethyl acetate, with the CAS number 590-97-6, is a key building block in organic chemistry. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₅ BrO ₂	
Molecular Weight	152.97 g/mol	
Appearance	Colorless to light yellow clear liquid	
Boiling Point	130-133 °C at 750 mmHg	
Density	1.56 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.447	

Synthesis of Bromomethyl Acetate

Two primary methods for the synthesis of **bromomethyl acetate** are detailed below, providing researchers with scalable and efficient protocols.

Synthesis from Acetyl Bromide and Paraformaldehyde

This method involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst.

Experimental Protocol:

- To a solution of acetyl bromide (23.45 g, 190 mmol) in 20 mL of dichloromethane, add zinc chloride (0.2 g, 1.67 mmol) at room temperature.
- Cool the mixture in an ice bath and add paraformaldehyde (6.0 g, 200 mmol).
- Allow the reaction to proceed overnight at room temperature with stirring.
- Filter the reaction mixture and evaporate the solvent under reduced pressure.
- Purify the crude product by fractional distillation, collecting the fraction at a steam temperature of 70-80 °C (oil bath temperature of 130 °C) to yield colorless liquid **bromomethyl acetate** (13.0 g, 45% yield).

Synthesis of Bromoethyl Acetate (Analogue)

A related compound, bromoethyl acetate, can be synthesized via the bromination of acetic acid followed by esterification. While not identical, this protocol illustrates a common strategy for synthesizing bromoalkyl esters.

Experimental Protocol:

- Bromination: In a reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add acetic acid (72g) and red phosphorus (20g).
- Heat the mixture to 70 °C and slowly add bromine (170g) over 22 hours.
- After the addition is complete, reflux the mixture for 2 hours.

- Cool and filter the mixture. Remove hydrogen bromide and water by distillation up to 140 °C. The residue, monobromoacetic acid, will crystallize upon cooling.
- Esterification: React the bromoacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid to yield bromoethyl acetate.

Applications in Drug Development and Organic Synthesis

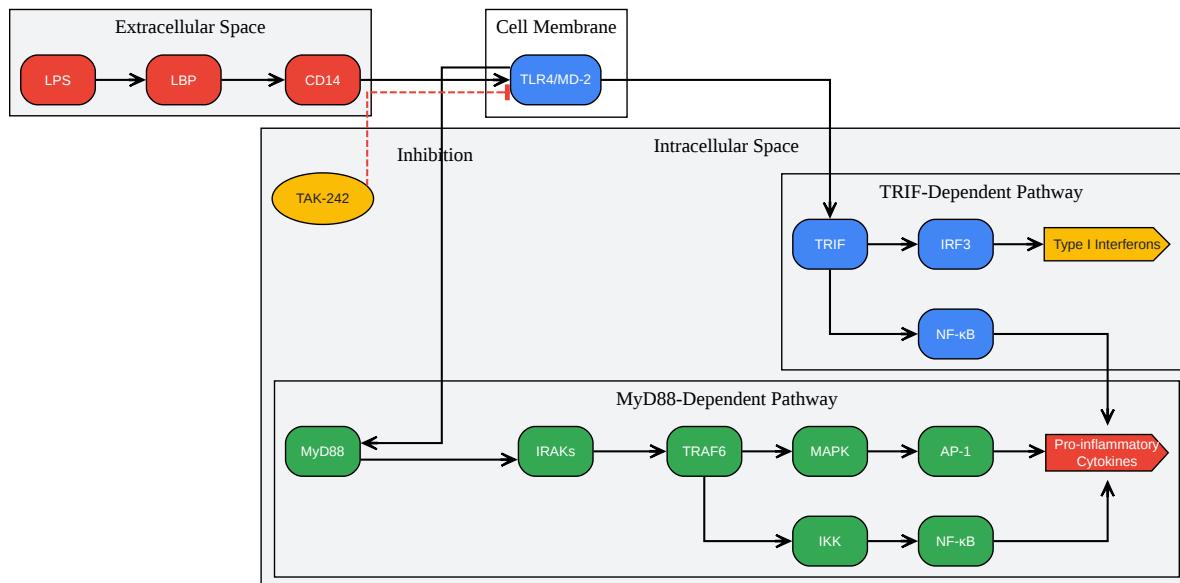
Bromomethyl acetate is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Synthesis of TAK-242 (Resatorvid), a Toll-like Receptor 4 (TLR4) Inhibitor

A significant application of **bromomethyl acetate** is in the synthesis of TAK-242, an investigational drug that acts as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, and its overactivation can lead to inflammatory diseases.

The TLR4 Signaling Pathway and Inhibition by TAK-242

The activation of TLR4 by lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of pro-inflammatory cytokines. This process can be broadly divided into MyD88-dependent and TRIF-dependent pathways. TAK-242 is a small-molecule inhibitor that selectively binds to the intracellular domain of TLR4, thereby blocking the recruitment of downstream adaptor molecules and inhibiting the inflammatory response.

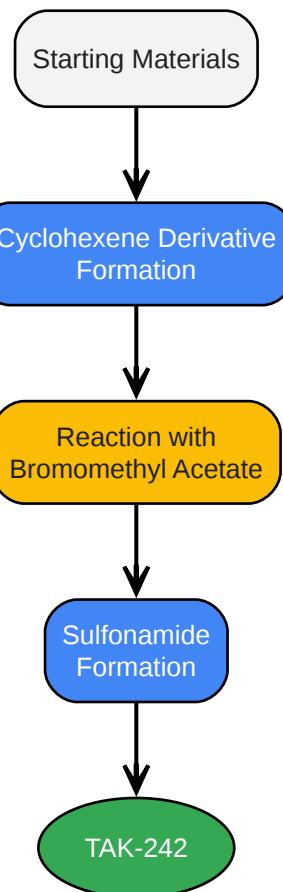


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TLR4 Signaling Pathway and Inhibition by TAK-242.

Synthetic Workflow for TAK-242

The synthesis of TAK-242 involves a multi-step process where **bromomethyl acetate** is a key reagent. A generalized workflow is depicted below.



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Generalized Synthetic Workflow for TAK-242.

Acyloxyethyl Prodrug Synthesis

Bromomethyl acetate is a precursor to iodomethyl acetate, which is used in the synthesis of acyloxyethyl (ACOM) prodrugs. This strategy is employed to improve the pharmacokinetic properties of drugs, such as membrane permeability.

Experimental Protocol for Acyloxymethylation (General):

- Preparation of Iodomethyl Carboxylate: Chloromethyl carboxylates are converted to the more reactive iodomethyl carboxylates via a Finkelstein reaction.
- N-protection of the Drug Moiety: The indole nitrogen of a tryptamine derivative (e.g., psilocin) is protected with a suitable protecting group (e.g., Cbz).

- **O-acyloxymethylation:** The protected tryptamine is reacted with the iodomethyl carboxylate in the presence of a base (e.g., NaH) in a suitable solvent (e.g., DMF/THF) at low temperatures.
- **Deprotection:** The protecting group is removed under mild conditions (e.g., hydrogenolysis with Pd/C) to yield the final acyloxymethyl prodrug.

Samarium Diiodide-Mediated Reactions

Bromomethyl acetate can be used as a reagent in samarium diiodide (SmI_2) mediated reactions. These reactions are powerful tools for forming carbon-carbon bonds. While a specific protocol for the conversion of ketones to 1,2-diacetates using **bromomethyl acetate** was not found, a general procedure for a related SmI_2 -mediated reaction is provided below.

Representative Procedure for Deoxygenative Hydroborylation of Ketones:

This protocol illustrates the general setup and conditions for SmI_2 -mediated reactions and can be adapted for other transformations.

- In an oven-dried Schlenk tube under an argon atmosphere, charge the ketone (1.0 equiv), pinacolborane (2.0 equiv), KOt-Bu (2.0 equiv), and $\text{Ni}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 equiv).
- In a glovebox, add samarium (2.0 equiv) and a 0.1 M solution of samarium diiodide in THF (2.2 equiv) with vigorous stirring.
- Seal the Schlenk tube, remove it from the glovebox, and heat it in a preheated oil bath at 120 °C for 15 hours.
- After cooling to room temperature, add ethyl acetate and wash with saturated NaHCO_3 solution.
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which is then purified by chromatography.

Conclusion

Bromomethyl acetate is a versatile and valuable reagent for organic chemists, particularly those involved in drug discovery and development. Its utility in the synthesis of complex

molecules like TAK-242 and in the formation of prodrugs highlights its importance in modern medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and application of this important chemical entity.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com